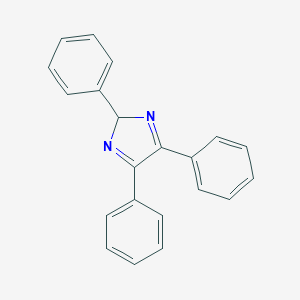

2,4,5-triphenyl-2H-imidazole

Description

2,4,5-Triphenyl-2H-imidazole (lophine) is a tri-substituted imidazole derivative first reported by Radziszewsky in 1877 . It is renowned for its chemiluminescent (CL) properties, which arise from its conjugated aromatic system and electron-rich structure. Lophine derivatives are synthesized via condensation reactions involving benzil, aldehydes, and ammonium acetate . Its planar structure and extended π-system facilitate radiative decay pathways, making it a benchmark compound for CL studies.

Properties

Molecular Formula |

C21H16N2 |

|---|---|

Molecular Weight |

296.4g/mol |

IUPAC Name |

2,4,5-triphenyl-2H-imidazole |

InChI |

InChI=1S/C21H16N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15,21H |

InChI Key |

VKBCMOOTUZBIQG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 2,4,5-Triphenyl-2H-Imidazole

The synthesis of this compound can be achieved through various methods, including traditional organic synthesis and green chemistry approaches. The compound's synthesis typically involves the reaction of benzil with ammonium acetate under controlled conditions. Recent studies have highlighted the efficiency of microwave-assisted synthesis and green chemistry techniques, which offer higher yields and reduced environmental impact.

The biological activities of this compound derivatives are extensive. Research has demonstrated that these compounds exhibit a range of pharmacological properties:

- Antimicrobial Activity : Studies have shown that various derivatives possess significant antibacterial and antifungal properties. For instance, certain triphenyl imidazole derivatives have been evaluated for their effectiveness against common pathogens.

- Anticancer Activity : Several derivatives have been tested for cytotoxic effects against cancer cell lines such as HepG2 (human liver cancer) and C6 (rat glioma). The results indicate promising potential for developing new anticancer agents.

Table 2: Anticancer Activity Data

| Compound ID | IC50 (C6) µM | IC50 (HepG2) µM |

|---|---|---|

| 20a | 27.0 ± 1.41 | 50.0 ± 5.0 |

| 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |

Therapeutic Applications

The therapeutic applications of this compound are diverse:

- Anti-inflammatory and Analgesic Effects : Some derivatives have shown significant anti-inflammatory properties in preclinical studies.

- Antiviral Properties : Research indicates potential antiviral activity against specific viral strains.

- Plant Growth Regulators : Certain imidazole derivatives are being explored for their role as fungicides and herbicides in agriculture.

Case Studies

Recent case studies illustrate the compound's potential in various applications:

- Anticancer Research : A study evaluated several synthesized triphenyl imidazole derivatives against multiple cancer cell lines using MTT assays, revealing several compounds with low IC50 values indicative of strong cytotoxicity.

- Antimicrobial Screening : Another study focused on the antimicrobial efficacy of these compounds against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

- Green Chemistry Innovations : Research into green synthesis methods has led to improved yields and reduced toxic byproducts in the production of triphenyl imidazoles.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Luminescence and Reactivity

1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole

- Structure : Incorporates a naphthalene group at position 1, replacing one phenyl group in lophine .

- However, steric hindrance from the bulky naphthyl group may reduce quantum yield compared to lophine.

- Synthesis : Condensation of benzil, benzaldehyde, α-naphthylamine, and ammonium acetate in glacial acetic acid .

2-(Naphthalen-1-yl)-1,4,5-triphenyl-1H-imidazole

- Structure : Naphthyl substitution at position 2 .

- Properties : Similar to the naphthalen-2-yl analog but with positional isomerism affecting electronic distribution. May exhibit distinct emission spectra due to altered conjugation pathways.

4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole

Structural Modifications: Saturation and Heteroatoms

1H-Imidazole,4,5-dihydro-2,4,5-triphenyl-

- Structure : Partially saturated imidazole ring (4,5-dihydro) .

- Properties : Reduced aromaticity diminishes conjugation, leading to weaker or absent CL activity. This structural feature prioritizes applications in catalysis or as intermediates rather than luminescent materials .

3,4,5-Triphenyl-1H-imidazole-2-thione

Preparation Methods

Cellulose-Based Cerium(IV) Catalyst

A sustainable methodology employs cellulose-supported cerium(IV) (CMC-Ce IV) as a recyclable catalyst. This system facilitates a one-pot three-component reaction between benzil, aldehydes, and ammonium acetate at 80°C under solvent-free conditions. The catalyst demonstrated five reusability cycles with minimal activity loss, achieving yields of 82–92% (Table 1). FT-IR analysis confirmed the retention of catalytic sites post-recovery, underscoring its eco-friendly profile.

Lead Tetraacetate Oxidation of 1,2-Diols

Narasashetty and Shivashankar developed a one-pot strategy using lead tetraacetate (Pb(OAc)₄) to oxidize 1,2-diols in situ to aldehydes, which subsequently react with benzil and ammonium acetate. This method avoids isolating unstable aldehydes and achieves yields of 75–88% within 2–3 hours (Table 1). While efficient, the use of toxic lead reagents poses environmental concerns.

One-Pot Multicomponent Reactions

Modern synthetic paradigms favor one-pot multicomponent reactions (MCRs) for their atom economy and operational simplicity. A representative protocol involves benzil, aldehydes, and ammonium acetate in acetic acid catalyzed by ZrOCl₂·8H₂O, yielding 2,4,5-triphenylimidazoles in 80–90% yields. The reaction proceeds via a tandem Knoevenagel condensation-cyclization mechanism, with the catalyst stabilizing intermediates through Lewis acid interactions.

Comparative Analysis of Synthetic Methods

Table 1: Synthesis Methods for this compound

Key Observations:

-

Microwave methods offer the shortest reaction times (minutes) and highest yields (90–92%) but require specialized equipment.

-

Green catalysts like CMC-Ce IV balance efficiency (82–92% yields) with environmental sustainability, though scalability needs validation.

-

Lead tetraacetate oxidation efficiently generates aldehydes in situ but introduces toxicity risks.

Mechanistic Insights

The formation of this compound proceeds through a series of condensation and cyclization steps:

-

Knoevenagel Condensation: Benzil and aldehyde react to form an α,β-unsaturated diketone intermediate.

-

Nucleophilic Attack: Ammonia or ammonium acetate introduces nitrogen, forming an imine intermediate.

-

Cyclization: Intramolecular attack by the amine group results in imidazole ring closure.

-

Aromatization: Dehydration yields the final aromatic product.

Catalysts such as CuCl₂·2H₂O and ZrOCl₂·8H₂O accelerate these steps by polarizing carbonyl groups and stabilizing transition states .

Q & A

Basic Research Question

- and NMR : Confirm substituent integration and electronic environments (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolves dihedral angles between imidazole and phenyl rings (e.g., 35.78° deviation in substituted derivatives) .

- FT-IR/UV-Vis : Identifies functional groups (C=N stretch ~1600 cm) and conjugation effects .

Critical Analysis : Cross-validate NMR and crystallographic data to address discrepancies in planar vs. non-planar conformations .

How do computational models predict optoelectronic properties in this compound derivatives?

Advanced Research Question

- DFT/TD-DFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.2 eV for methoxy-substituted derivatives) and charge-transfer transitions .

- Substituent Effects : Electron-withdrawing groups (e.g., –Cl) reduce band gaps, enhancing conductivity.

- Validation : Compare computed UV-Vis spectra (λ_max ~350 nm) with experimental data .

Application : Design derivatives like TPI6 (4-chlorophenyl) for organic semiconductors .

How to resolve contradictions in crystallographic data for substituted imidazoles?

Advanced Research Question

- Software Tools : Use SHELXL for refining high-resolution data; adjust thermal parameters for disordered atoms .

- Hydrogen Bonding Analysis : Identify C–H⋯O or C–H⋯π interactions (e.g., 3.2 Å contacts in allyl-substituted derivatives) to explain packing anomalies .

- Multi-Dataset Comparison : Overlay data from similar compounds (e.g., 2-methyl vs. allyl derivatives) to isolate substituent effects .

Case Study : Non-planar imidazole rings in 2-(3,4-dimethoxyphenyl) derivatives require iterative refinement to reconcile bond-length deviations .

What strategies enhance synthetic efficiency for imidazole derivatives via solvent or catalyst modulation?

Advanced Research Question

- Solvent Screening : Polar aprotic solvents (DMSO) improve solubility, while PEG-400 reduces waste .

- Catalyst Optimization : KOH vs. NaOH impacts alkylation rates (e.g., 20% faster with KOH in DMSO) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) with comparable yields .

Q. Data-Driven Design :

| Parameter | Effect on Yield |

|---|---|

| Increased Temp. | +15% (80°C→100°C) |

| Catalyst Loading | Optimal at 10 mol% |

How do substituent positions influence biological or material applications of this compound?

Advanced Research Question

- Biological Activity : While direct evidence is limited, analogous imidazoles show antimicrobial activity via membrane disruption (hypothesized for triphenyl derivatives) .

- Material Science : Methoxy groups enhance fluorescence quantum yield (Φ = 0.45 vs. 0.32 for unsubstituted) in OLED applications .

Synthetic Strategy : Introduce –OH or –NH groups for coordination chemistry (e.g., metal-organic frameworks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.